molecular formula C19H17ClFN3O B14972858 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B14972858
M. Wt: 357.8 g/mol
InChI Key: AJGXGSLMIWNVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound characterized by the presence of chlorophenyl, fluoro-methylphenyl, and dihydropyrazinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and fluoro-methylphenyl intermediates, which are then subjected to amination and cyclization reactions to form the final dihydropyrazinone structure. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one can be compared with other compounds that have similar structural features, such as:
    • 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one
    • 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17ClFN3O

Molecular Weight

357.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1-(3-fluoro-4-methylphenyl)pyrazin-2-one

InChI

InChI=1S/C19H17ClFN3O/c1-13-2-7-16(12-17(13)21)24-11-10-23-18(19(24)25)22-9-8-14-3-5-15(20)6-4-14/h2-7,10-12H,8-9H2,1H3,(H,22,23)

InChI Key

AJGXGSLMIWNVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.